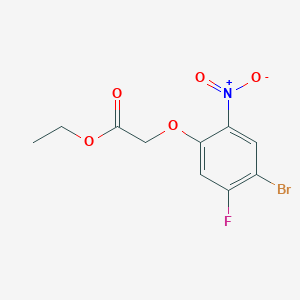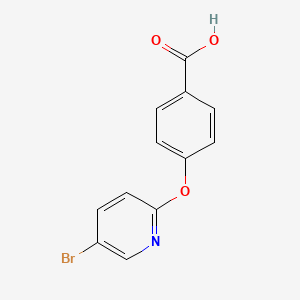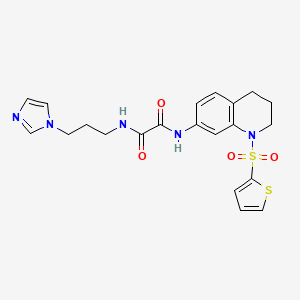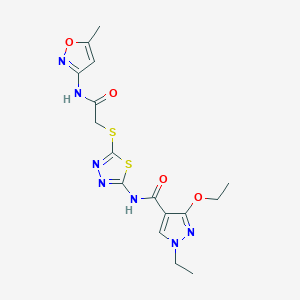
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has been synthesized for scientific research purposes. The compound has gained attention due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone in lab experiments include its high potency, selectivity, and specificity. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone. One direction is to develop analogs of the compound with improved pharmacokinetic properties and reduced toxicity. Another direction is to study the compound's effects on other diseases and conditions, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 6-bromo-3-nitropyridazine with sodium azide to form 6-azido-3-nitropyridazine. The second step involves the reaction of 6-azido-3-nitropyridazine with 1-(pyrrolidin-1-yl)ethanone to form 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, the compound can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, the compound can be used to study enzyme inhibition and protein-protein interactions. In pharmacology, the compound can be used to study drug-receptor interactions and drug metabolism.
Propriétés
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(17-7-1-2-8-17)10-20-12-5-4-11(15-16-12)18-9-3-6-14-18/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDCHZVIMDOXOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)




![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)



![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
